molecular formula C16H19N3O2S B2592084 N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1797367-65-7

N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide

Cat. No.: B2592084
CAS No.: 1797367-65-7
M. Wt: 317.41
InChI Key: KMIWIGOKOFPMSF-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic organic compound designed for research applications. Its structure incorporates a 1,3-thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 1,3-thiazole moiety is a common feature in many FDA-approved pharmaceuticals and bioactive molecules, contributing to properties such as antimicrobial , anticancer , anti-inflammatory , and antiviral activities . This specific molecular architecture, combining the thiazole ring with an azetidine carboxamide group, makes it a compound of significant interest for investigating new biologically active molecules. Researchers can leverage this compound in various exploratory studies, including synthetic chemistry, as a building block for more complex structures, or in biological screening assays to probe its potential interactions and efficacy. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(17-8-4-7-13-5-2-1-3-6-13)19-11-14(12-19)21-16-18-9-10-22-16/h1-3,5-6,9-10,14H,4,7-8,11-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIWIGOKOFPMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCCC2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions, often starting from β-amino alcohols or β-amino acids.

    Coupling Reactions: The phenylpropyl group can be introduced through nucleophilic substitution reactions, where a phenylpropyl halide reacts with a nucleophilic azetidine derivative.

    Final Coupling: The thiazole and azetidine moieties are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the carboxamide group can be modified.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Nucleophiles: Amines, alcohols, thiols for substitution reactions.

Major Products

    Oxidation Products: Phenylpropanoic acid derivatives.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various azetidine derivatives with modified functional groups.

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide exhibit significant analgesic properties. In a study involving various thiazole derivatives, it was found that certain compounds demonstrated superior analgesic activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like codeine. The mechanism of action involves the modulation of pain thresholds in animal models, which could translate to clinical applications for pain management .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a synthesis study of thiazole derivatives, several compounds exhibited notable activity against various bacterial strains. Specifically, derivatives with the thiazole ring were effective against pathogens resistant to common antibiotics, suggesting potential as novel antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profiles. Modifications to the azetidine and thiazole moieties can significantly influence biological activity. For instance:

Modification Effect on Activity
Substituting different phenyl groupsAlters analgesic potency
Changing the length of the alkyl chainAffects antimicrobial efficacy
Modifying functional groups on thiazoleEnhances binding affinity to target enzymes

This table summarizes how structural modifications can lead to variations in activity, guiding future synthetic efforts.

Case Study 1: Analgesic Efficacy

In a controlled study assessing the analgesic effects of various thiazole-containing compounds, this compound was tested against a model of induced pain in rats. The results indicated that this compound significantly elevated pain thresholds compared to controls, suggesting its potential as a non-narcotic analgesic .

Case Study 2: Antimicrobial Resistance

Another case study focused on the antimicrobial efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound showed promising results in inhibiting bacterial growth in vitro. This highlights the compound's potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, depending on its structural modifications.

    Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on proteins, influencing their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of azetidine.

    N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)piperidine-1-carboxamide: Contains a piperidine ring, offering different pharmacokinetic properties.

Uniqueness

N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is unique due to its azetidine ring, which imparts distinct steric and electronic properties, potentially leading to unique biological activities and applications compared to its analogs.

This compound’s combination of a thiazole ring and azetidine core makes it a versatile scaffold for developing new molecules with diverse functionalities and applications.

Biological Activity

N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure consisting of an azetidine ring, a thiazole moiety, and a phenylpropyl group. The synthesis typically involves multi-step reactions, where the thiazole and azetidine intermediates are created through methods such as the Hantzsch thiazole synthesis and ring-opening polymerization of aziridines. The final product can be obtained via nucleophilic substitution reactions involving the azetidine ring.

PropertyValue
Molecular FormulaC14H16N2O2S
Molecular Weight284.35 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds, including those similar to this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various fungi such as Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported to be comparable to established antifungal agents like ketoconazole .

The biological activity of this compound can be attributed to its interaction with specific enzymes involved in microbial metabolism. For example, studies have shown that these compounds can inhibit the 14α-demethylase enzyme, which is crucial for the biosynthesis of ergosterol in fungi. This inhibition leads to disrupted cell membrane integrity and ultimately cell death .

Case Studies

  • Antifungal Efficacy : A study demonstrated that a derivative of thiazole exhibited an MIC of 1.23 μg/mL against C. parapsilosis, indicating strong antifungal properties that warrant further investigation for clinical applications.
  • Plant Growth Promotion : Another investigation found that certain synthesized compounds promoted rapeseed growth and increased seed yield and oil content, showcasing potential agricultural applications .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating that it may possess drug-like characteristics suitable for further development .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include azetidine ring protons (δ 3.5–4.5 ppm) and thiazole C-S coupling (¹³C ~160–170 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the azetidine-thiazole linkage and confirms substituent orientation. For example, bond angles near 109° confirm sp³ hybridization in the azetidine ring .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₂N₃O₂S: calc. 352.14, obs. 352.13) .

How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic properties?

Advanced Research Question

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylpropyl chain to enhance metabolic stability .
  • Bioisosteric replacement : Replace the thiazole oxygen with sulfur to assess impact on target binding .
  • LogP modulation : Attach polar groups (e.g., hydroxymethyl) to the azetidine ring to improve solubility, as seen in related carboxamides .
    Validation : Use in vitro permeability assays (Caco-2) and microsomal stability tests to correlate structural changes with ADME properties .

What methodologies are recommended for analyzing purity and stability during storage?

Basic Research Question

  • HPLC-DAD/MS : Detect impurities (e.g., hydrolyzed azetidine or oxidized thiazole) with >95% purity thresholds .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via NMR or LC-MS. Lyophilization or inert atmosphere (N₂) prevents oxidation .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C typical for carboxamides) .

How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?

Advanced Research Question

  • Kinetic isotope effects : Compare reaction rates (e.g., thiazole ring opening) using deuterated solvents to identify rate-determining steps .
  • DFT calculations : Model transition states for azetidine ring-opening reactions under acidic/basic conditions .
  • Trapping experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates during photodegradation .

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